Diisopropyl sulfate
Overview
Description
Diisopropyl sulfate is an organic compound with the chemical formula (CH₃)₂CHO)₂SO₄. It is a diester of sulfuric acid and is commonly used as an alkylating agent in organic synthesis. This compound is known for its ability to transfer isopropyl groups to other molecules, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Diisopropyl sulfate is primarily used as an O-sulfation reagent . Its primary targets are a diverse range of alcohols, phenols, and -OH compounds , including carbohydrates, amino acids, and natural products . The unique nature of the sulfate group can introduce both specific and non-specific recognition via electrostatic or hydrogen bonding interactions .
Mode of Action
This compound acts as an alkylation agent in alkaline conditions . It interacts with its targets under tetra-butylammonium bisulfate activation . This process enhances the electrophilicity of the sulfur atom in this compound, facilitated by the interaction with the bisulfate anion (HSO4-) . This interaction accounts for the chemical reactivity of this compound .
Biochemical Pathways
The action of this compound leads to the formation of sulfate byproducts . This process is part of the O-sulfation, a vital post-translational modification in bioactive molecules . This modification can occur in a diverse range of biomolecules, including polysaccharides, peptides, proteins, natural products, and drug metabolites .
Pharmacokinetics
It’s known that this compound is an intermediate in the indirect hydration process for the preparation of isopropanol from propylene .
Result of Action
The result of this compound’s action is the formation of sulfated molecules . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of alkaline conditions . The reactivity of this compound can be tuned under tetra-butylammonium bisulfate activation . .
Biochemical Analysis
Biochemical Properties
Diisopropyl sulfate plays a significant role in biochemical reactions, particularly in the sulfation of biomolecules. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with alcohols and phenols, where this compound acts as an alkylating agent, transferring its alkyl groups to these molecules . This reaction is facilitated by the enhanced electrophilicity of the sulfur atom in this compound, which is further activated by bisulfate anion (HSO4-) . The compound’s ability to modify biomolecules through sulfation is crucial in understanding various biological functions and drug discovery processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The sulfation of biomolecules by this compound can alter the activity of proteins and enzymes, leading to changes in cellular signaling and metabolic pathways . Additionally, this compound’s alkylating properties can result in the formation of DNA adducts, potentially affecting gene expression and leading to mutagenic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation and sulfation reactions. The compound’s sulfur atom, when activated by bisulfate anion, becomes highly electrophilic, facilitating the transfer of alkyl groups to nucleophilic sites on biomolecules . This mechanism is particularly effective in modifying alcohols, phenols, and other hydroxyl-containing compounds . The resulting sulfated biomolecules can have altered structural and functional properties, impacting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under alkaline conditions but can degrade in the presence of strong acids or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent modifications in cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of this compound can cause local sarcomas in rats and skin papillomas and carcinomas in mice . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an alkylating agent. The compound interacts with enzymes and cofactors involved in sulfation reactions, leading to the formation of sulfated metabolites . These metabolic pathways are essential for the detoxification and elimination of this compound from the body . The compound’s ability to modify metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can be localized to specific compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . The distribution of this compound within tissues can also influence its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in the sulfation of proteins and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .
Preparation Methods
Diisopropyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of isopropanol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired diester product. Industrial production methods often involve the use of sulfuric acid and isopropanol, with the reaction being carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Diisopropyl sulfate undergoes various chemical reactions, including:
Alkylation: It is commonly used as an alkylating agent in organic synthesis. The compound can transfer isopropyl groups to nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropanol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include alkaline conditions for alkylation and acidic or neutral conditions for hydrolysis. The major products formed from these reactions are isopropylated derivatives and sulfuric acid .
Scientific Research Applications
Diisopropyl sulfate has several scientific research applications:
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications, particularly in the context of sulfation reactions.
Medicine: this compound is employed in the development of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Diisopropyl sulfate is similar to other dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate. it is unique in its ability to transfer isopropyl groups specifically. This specificity makes it particularly useful in reactions where the introduction of isopropyl groups is desired. Similar compounds include:
Dimethyl sulfate: Used for methylation reactions.
Diethyl sulfate: Used for ethylation reactions.
Dibutyl sulfate: Used for butylation reactions
Properties
IUPAC Name |
dipropan-2-yl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLTYHIEYOAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073131 | |
Record name | Diisopropyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-10-6 | |
Record name | Diisopropyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OX41CNH1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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